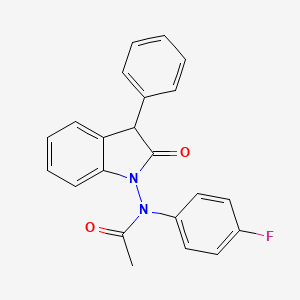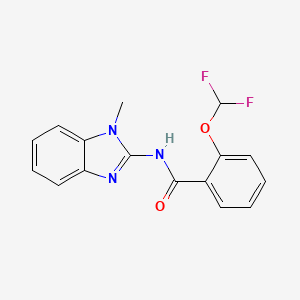![molecular formula C22H26Cl2N4OS B14929620 5-{4-[(2,4-dichlorophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14929620.png)
5-{4-[(2,4-dichlorophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a triazole ring, a phenyl group, and a diethylamino propyl chain. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenyl halide.
Introduction of the 2,4-DICHLOROPHENOXY Group: This step involves the reaction of the phenyl group with 2,4-dichlorophenol in the presence of a base to form the ether linkage.
Addition of the DIETHYLAMINO PROPYL Chain: The diethylamino propyl chain can be attached through an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of amines or reduced aromatic compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl groups or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, alkylating agents, and bases are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced aromatic compounds
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Therapeutic Agents: It may have potential as a therapeutic agent for various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The triazole ring and phenyl groups play a crucial role in these interactions, providing specificity and affinity for the targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIMETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity. The presence of the diethylamino propyl chain, in particular, differentiates it from similar compounds and may confer unique biological activity or chemical reactivity.
Eigenschaften
Molekularformel |
C22H26Cl2N4OS |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
3-[4-[(2,4-dichlorophenoxy)methyl]phenyl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H26Cl2N4OS/c1-3-27(4-2)12-5-13-28-21(25-26-22(28)30)17-8-6-16(7-9-17)15-29-20-11-10-18(23)14-19(20)24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
WPIGCCXHWMYPBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14929543.png)
![1-butyl-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14929553.png)
![Propyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14929564.png)

![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B14929569.png)
![2-(3-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14929573.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14929580.png)
![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14929592.png)

![Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-(prop-2-en-1-ylamino)-1,3-thiazole-5-carboxylate](/img/structure/B14929608.png)
![2-[4-(Difluoromethoxy)phenyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929611.png)
![4-(2,4-dimethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929615.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B14929626.png)
